8-(2-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that belongs to the class of imidazopyrazinone derivatives.
Properties
IUPAC Name |
6-(2-fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-9-8-21-12-13(19(2)16(24)20(3)14(12)23)18-15(21)22(9)11-7-5-4-6-10(11)17/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHRRDFZHPJXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(2-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves the condensation of fluorinated carboxylic acids with pyridinediamines. This method is high-yielding and operationally simple, making it suitable for parallel synthesis . The reaction conditions often include the use of catalysts such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and recyclable iron (II)-complexes .
Chemical Reactions Analysis
8-(2-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Scientific Research Applications of 8-(2-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
This compound is a synthetic compound belonging to the imidazopyrazinone derivatives. It has garnered interest in scientific research for its potential applications in medicinal chemistry and its interactions with specific molecular targets and pathways.
Anti-Inflammatory Agent
This compound has been studied for its potential as an anti-inflammatory agent due to its capacity to inhibit certain inflammatory mediators.
GABA A Receptor Modulator
The compound can act as a positive allosteric modulator of GABA A receptors, which are critical for the proper functioning of the central nervous system.
Potential Antidepressant Agent
Studies suggest that derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione may have potential as antidepressant agents .
Building Block in Chemical Synthesis
This compound can be employed as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Other potential applications
| Area | Application |
|---|---|
| Chemistry | As a reagent and building block in the synthesis of complex molecules |
| Biology | Investigation of its effects on cellular processes and interactions with biological molecules |
| Medicine | As a potential therapeutic agent for treating various diseases |
| Pharmacology | Research on its interactions with neurotransmitter receptors, such as serotonin and dopamine receptors, and its potential as a phosphodiesterase inhibitor |
| Drug Discovery | Focus on drug discovery and development, especially in neuroscience and pharmacology |
| Material Science | Development of new materials and as a component in various industrial processes |
| Other | Impacts the folate pathway, which is deeply involved in the synthesis of DNA nucleotides |
Mechanism of Action
The mechanism of action of 8-(2-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as a positive allosteric modulator of GABA A receptors, which are crucial for the proper functioning of the central nervous system . Additionally, it can inhibit enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 8-(2-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazopyrazinone derivatives such as 2-(furan-2-ylmethyl)-6-(4-(hydroxymethyl)phenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one and 2-(furan-2-ylmethyl)-6-(4-amino-3-fluorophenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one . These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications.
Biological Activity
8-(2-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazopyrazinone derivatives. Its unique structure and biological properties have garnered attention in medicinal chemistry, particularly for its potential applications in treating various neurological disorders.
Chemical Structure and Properties
The compound's IUPAC name is 6-(2-fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione. The molecular formula is , with a molecular weight of approximately 313.31 g/mol. It features a fluorinated phenyl group that may enhance its pharmacological properties.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors in the central nervous system (CNS). Studies have indicated that it acts as a positive allosteric modulator of GABA_A receptors, which play a crucial role in inhibitory neurotransmission. This modulation can lead to anxiolytic and antidepressant effects by enhancing GABAergic signaling.
Biological Activity and Research Findings
Recent studies have highlighted several key biological activities associated with this compound:
- Antidepressant Activity : In vivo studies demonstrated that this compound exhibits significant antidepressant effects in forced swim tests (FST) at dosages as low as 2.5 mg/kg. It showed comparable efficacy to established antidepressants like imipramine .
- Anxiolytic Effects : The compound also displayed anxiolytic properties greater than those of diazepam in animal models, indicating its potential for treating anxiety disorders .
- Serotonin Receptor Affinity : Molecular docking studies revealed that the compound has high affinity for serotonin receptors (5-HT_1A and 5-HT_7) and dopamine receptors (D_2). This receptor profile suggests that it may be effective in modulating mood and anxiety through serotonergic and dopaminergic pathways .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with similar imidazopyrazinone derivatives is useful. The following table summarizes the key characteristics and activities of selected derivatives:
| Compound Name | Key Activities | Receptor Affinity | Notes |
|---|---|---|---|
| This compound | Antidepressant, Anxiolytic | 5-HT_1A, 5-HT_7 | Significant efficacy in FST |
| 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Antidepressant | 5-HT_1A | Enhanced activity noted |
| Other Imidazopyrazinones | Various CNS effects | Variable | Less potent than fluorinated derivatives |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in treating mood disorders:
- Study on Antidepressant Efficacy : A study involving mice subjected to FST showed that treatment with this compound significantly reduced immobility time compared to control groups. This suggests robust antidepressant properties linked to its receptor interactions.
- Evaluation of Anxiolytic Properties : In another study assessing anxiety levels through behavioral tests like the four-plate test (FPT), the compound demonstrated notable anxiolytic effects at doses that were well-tolerated by subjects.
Q & A
Q. What are the optimal synthetic routes for 8-(2-fluorophenyl)-1,3,7-trimethylimidazopurinedione, and how can reaction parameters be optimized to improve yield?
Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the imidazo[2,1-f]purine core. Key steps include:
- Substituent introduction : Fluorophenyl groups are introduced via nucleophilic aromatic substitution or Suzuki coupling, requiring Pd-based catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Methylation : Trimethylation at positions 1, 3, and 7 is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Optimization : Yield improvements (60–80%) are achieved by controlling solvent polarity (e.g., DMF or dichloromethane), temperature (60–80°C), and reaction time (12–24 hours). Catalytic systems like triethylamine enhance regioselectivity .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the fluorophenyl group shows distinct aromatic proton splitting (δ 7.1–7.5 ppm) and coupling constants (J = 8–12 Hz) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ = 357.12) validates molecular formula (C₁₆H₁₃FN₄O₂) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding biological interactions (e.g., dihedral angles between imidazole and purine rings) .
Q. How does the fluorophenyl substituent influence solubility and stability compared to other aryl groups?
Answer:
- Solubility : The electron-withdrawing fluorine atom increases polarity, enhancing aqueous solubility (logP ≈ 1.8) compared to chlorophenyl (logP ≈ 2.5) or methoxyphenyl (logP ≈ 2.2) analogs .
- Stability : Fluorine’s inductive effect reduces susceptibility to oxidative degradation, as shown in accelerated stability studies (pH 7.4, 40°C for 30 days) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar imidazopurinediones?
Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP-binding assays for kinase inhibition) using positive controls (e.g., staurosporine) and replicate experiments (n ≥ 3) .
- Structural nuances : Compare fluorophenyl derivatives with chlorophenyl/methoxyphenyl analogs. For example, fluorophenyl shows 10-fold higher IC₅₀ against PKA due to enhanced hydrogen bonding .
- Data normalization : Use relative activity ratios (e.g., activity vs. solubility) to contextualize results across studies .
Q. What computational strategies predict the compound’s binding affinity to adenosine receptors?
Answer:
- Docking simulations : Use AutoDock Vina with receptor structures (e.g., PDB ID: 3REV) to map fluorophenyl interactions with hydrophobic pockets (e.g., Phe168 in A₂A receptor) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ −8 kcal/mol) .
- QSAR models : Corporate Hammett constants (σ ≈ 0.78 for fluorine) to predict bioactivity trends across derivatives .
Q. How do metabolic pathways affect the compound’s pharmacokinetics, and how can this be modeled experimentally?
Answer:
- In vitro models : Use hepatic microsomes (human/rat) to identify primary metabolites (e.g., CYP3A4-mediated N-demethylation). LC-MS/MS quantifies metabolite ratios .
- In silico tools : SwissADME predicts high first-pass metabolism (TPSA = 65 Ų, >90% hepatic extraction) .
- PK/PD modeling : Fit compartmental models (e.g., NONMEM) to plasma concentration-time profiles, adjusting for renal clearance (CLrenal ≈ 0.2 L/h) .
Methodological Challenges & Solutions
Q. How can researchers mitigate low yields in fluorophenyl group introduction?
Answer:
- Catalyst screening : Test Pd(OAc)₂/XPhos systems for Suzuki coupling, which improve aryl transfer efficiency (yield increase from 45% to 72%) .
- Microwave-assisted synthesis : Reduce reaction time (from 24 h to 2 h) and enhance regioselectivity under controlled irradiation (100 W, 120°C) .
Q. What strategies validate target engagement in cellular assays?
Answer:
- Thermal shift assays : Monitor protein melting temperature (ΔTm ≥ 2°C) upon ligand binding using SYPRO Orange dye .
- CETSA (Cellular Thermal Shift Assay) : Treat cells with compound (10 µM, 1 h), lyse, and quantify soluble target via Western blot .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
